

A Comparative Spectroscopic Analysis of Quinoxaline Isomers

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Compound of Interest

Compound Name: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

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A deep dive into the spectroscopic signatures of quinoxaline, quinazoline, and phthalazine, providing researchers, scientists, and drug development professionals with essential data for the identification and differentiation of these important heterocyclic compounds.

Quinoxaline, quinazoline, and phthalazine are isomeric benzodiazines, structural motifs prevalent in a vast array of pharmaceuticals and biologically active compounds. Their subtle structural differences, arising from the positional variation of the two nitrogen atoms in the pyrazine, pyrimidine, or pyridazine ring, respectively, give rise to distinct physicochemical properties and pharmacological activities. Accurate and unambiguous identification of these isomers is therefore a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of the spectroscopic data for these three isomers, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for quinoxaline, quinazoline, and phthalazine, offering a direct comparison of their characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ , ppm)
Quinoxaline	H-2, H-3: ~8.8 (s) H-5, H-8: ~8.1 (dd) H-6, H-7: ~7.7 (dd)
Quinazoline	H-2: ~9.4 (s) H-4: ~9.3 (s) H-5, H-8: ~8.0-8.2 (m) H-6, H-7: ~7.7-7.9 (m)
Phthalazine	H-1, H-4: ~9.5 (s) H-5, H-8: ~8.0-8.2 (m) H-6, H-7: ~7.8-8.0 (m)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ , ppm)
Quinoxaline	C-2, C-3: ~145.2 C-5, C-8: ~129.5 C-6, C-7: ~129.2 C-4a, C-8a: ~142.0
Quinazoline	C-2: ~160.5 C-4: ~160.0 C-5, C-8: ~127-129 C-6, C-7: ~127-134 C-4a, C-8a: ~150.7
Phthalazine	C-1, C-4: ~151.8 C-5, C-8: ~127.3 C-6, C-7: ~133.2 C-4a, C-8a: ~126.8

Infrared (IR) Spectroscopy

Compound	Key Absorption Bands (cm^{-1})
Quinoxaline	~3050 (Ar-H stretch), ~1620 (C=N stretch), ~1580, 1500 (C=C stretch)
Quinazoline	~3050 (Ar-H stretch), ~1625 (C=N stretch), ~1570, 1490 (C=C stretch) ^[1]
Phthalazine	~3050 (Ar-H stretch), ~1630 (C=N stretch), ~1580, 1480 (C=C stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy

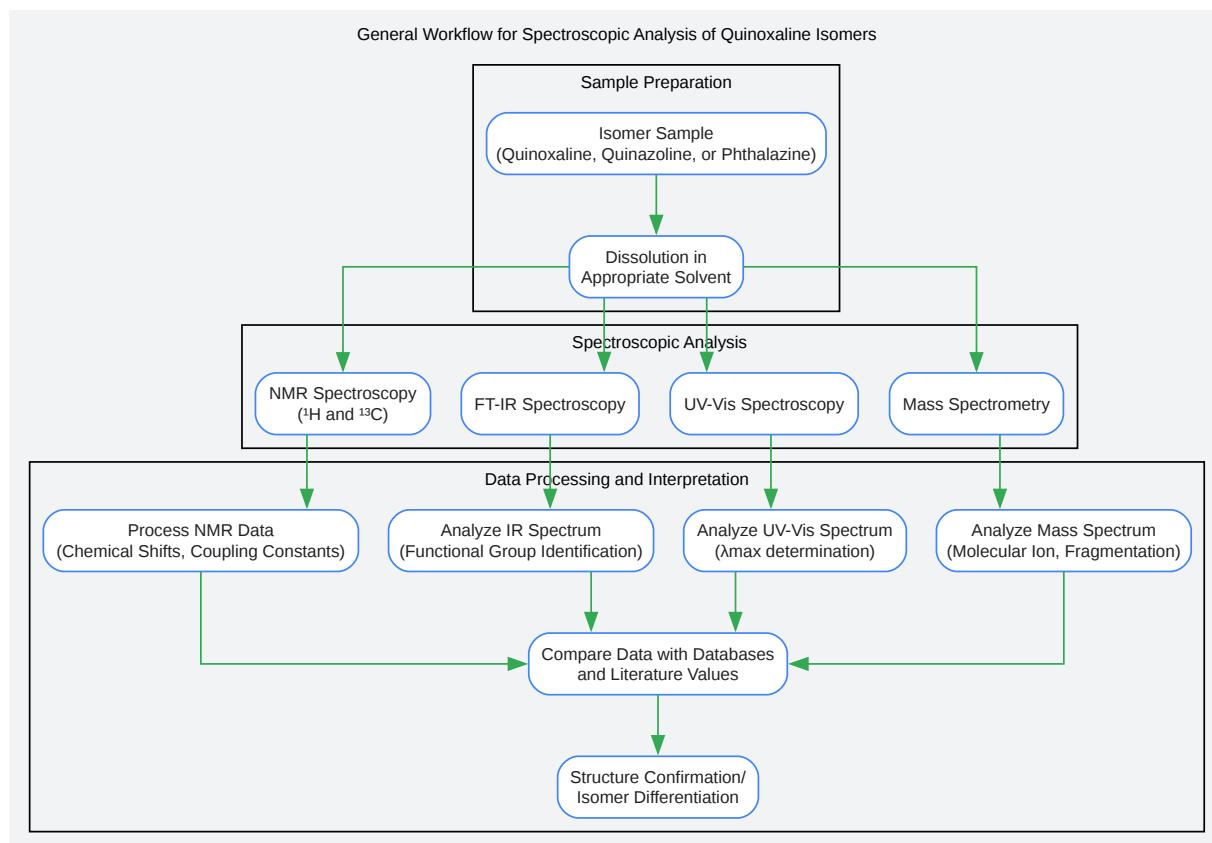
Compound	λ_{max} (nm) (Solvent)
Quinoxaline	~233, ~315 (Ethanol)[2]
Quinazoline	~224, ~270, ~305 (Acetonitrile)[3][4]
Phthalazine	~220, ~260, ~300 (Ethanol)

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)
Quinoxaline	130
Quinazoline	130
Phthalazine	130[5]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of quinoxaline isomers.



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Caption: General workflow for spectroscopic analysis of quinoxaline isomers.

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the quinoxaline isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the quinoxaline isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.
 - Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single measurement, a concentration that gives an absorbance between 0.2 and 0.8

is ideal.

- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Baseline Correction: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
- Sample Measurement:
 - Rinse the cuvette with the sample solution and then fill it.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M^+).
- Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Analysis:

- Identify the molecular ion peak, which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to gain further structural information. For these isomers, the molecular ion is expected at an m/z of 130.[5]

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